1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid
Overview
Description
The compound “4-Chloro-3-(trifluoromethyl)phenyl isocyanate” is a related compound . It is used as an organic building block in various chemical reactions .
Synthesis Analysis
A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR) .Molecular Structure Analysis
The molecular structure of related compounds like “3-Chloro-4-(trifluoromethyl)phenylboronic acid” has been analyzed . Another compound, “1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (ANF-2)”, was synthesized and structurally characterized by single crystal XRD .Chemical Reactions Analysis
The chemical reactions involving related compounds like “4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol” analogues have been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-3-(trifluoromethyl)phenyl isocyanate” have been documented . It has a linear formula of ClC6H3(CF3)NCO .Scientific Research Applications
Medicinal Chemistry and Drug Development
The TFM group in this compound plays a crucial role in drug design. Researchers have explored its potential as a pharmacophore in drug molecules. Notably, several FDA-approved drugs incorporate the trifluoromethyl (CF₃) group, demonstrating its significance in pharmaceuticals . These drugs span various therapeutic areas, including oncology, cardiovascular diseases, and metabolic disorders.
Kinase Inhibitors
The compound’s structure suggests potential kinase inhibitory activity. For instance, it could target the Kinase Insert Domain-containing Receptor (KDR), a validated anticancer drug target . Further studies are needed to explore its efficacy and specificity in inhibiting specific kinases.
Analgesic Properties
Researchers have synthesized derivatives of TFM-pyrrolidinecarboxylic acid and investigated their analgesic potential. These compounds may offer pain relief, making them relevant for pain management .
Safety and Hazards
properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3NO3/c13-9-2-1-7(4-8(9)12(14,15)16)17-5-6(11(19)20)3-10(17)18/h1-2,4,6H,3,5H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVJQXLOBLQNJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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